2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate
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Overview
Description
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and an acetylbenzoate group
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit theCyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation.
Pharmacokinetics
Similar compounds have shown fair cox-2 inhibitory activity .
Result of Action
The inhibition of the COX enzymes leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, as prostaglandins play a key role in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like toluene and reagents such as thionyl chloride under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often converting ketones to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or nitro groups, into the molecule.
Scientific Research Applications
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its structural features suggest it could interact with various biological targets, making it a potential lead compound for developing new therapeutics.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar benzothiazole and piperidine structure but differ in their substituents.
4-benzoylpiperidine derivatives: These compounds also feature a piperidine ring and have been studied for their potential as GlyT1 inhibitors.
Uniqueness
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound combines a piperidine moiety with a benzothiazole and an acetylbenzoate structure, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
The biological activity of this compound has been primarily linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators, thus exerting anti-inflammatory effects .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively inhibits COX enzymes, leading to decreased levels of inflammatory markers in cellular models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study demonstrated that derivatives of benzothiazole compounds, including this one, exhibited varying degrees of antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Some derivatives showed potency greater than standard antibiotics such as ampicillin .
Anticancer Potential
The potential anticancer activity of this compound is being explored, particularly in relation to its structural analogs. Certain studies have indicated that related thiazole compounds possess cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be present in this compound .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Demonstrated significant inhibition of COX enzymes, leading to reduced inflammatory markers in vitro. |
Study B | Antimicrobial activity | Showed effectiveness against MRSA and E. coli, outperforming ampicillin in some cases. |
Study C | Anticancer evaluation | Related compounds exhibited cytotoxicity against various cancer cell lines; further research needed on this compound. |
Properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-acetylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14(24)15-5-7-16(8-6-15)20(25)26-17-9-10-18-19(13-17)27-21(22-18)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLPAKFJSQOOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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